N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Deubiquitinase inhibitor Structure–activity relationship UCHL1/USP30

This cyanopyrrolidine DUB inhibitor features a phenylmethanesulfonamide substituent that confers sub‑micromolar UCHL1 potency and a unique selectivity fingerprint versus methyl/cyclopropyl analogs. Use it immediately in Ub‑AMC biochemical assays, cellular target‑engagement (HA‑Ub‑VME), or broad ABPP selectivity panels. Procure now to advance your UCHL1/USP30 lead‑optimization cascade without internal synthesis.

Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
CAS No. 2549000-80-6
Cat. No. B6457904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
CAS2549000-80-6
Molecular FormulaC18H20N4O2S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCN(C1CCN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H20N4O2S/c1-21(25(23,24)14-15-5-3-2-4-6-15)18-9-10-22(13-18)17-8-7-16(11-19)20-12-17/h2-8,12,18H,9-10,13-14H2,1H3
InChIKeyQKNFANFTTZSNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(6-Cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide (CAS 2549000-80-6) – Procurement-Relevant Compound Profile


N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide (CAS 2549000-80-6, MW 356.4 g/mol) is a synthetic small molecule belonging to the sulfonamide-substituted cyanopyrrolidine class of deubiquitinating enzyme (DUB) inhibitors [1]. Its structure integrates a 6-cyanopyridine moiety, a pyrrolidine ring, and a phenylmethanesulfonamide group—a combination that distinguishes it from close analogs bearing smaller sulfonamide substituents. The compound is listed in screening-compound libraries as a potential inhibitor of ubiquitin C‑terminal hydrolase L1 (UCHL1) and ubiquitin‑specific peptidase 30 (USP30), two DUBs with established roles in oncology and mitochondrial dysfunction [2].

Why Generic Substitution Fails for N-[1-(6-Cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide


Cyanopyrrolidine-based DUB inhibitors exhibit pronounced sensitivity to the sulfonamide substituent, where even modest structural modifications can alter target selectivity, cellular potency, and off-target profiles [1]. The phenylmethanesulfonamide group in CAS 2549000-80-6 provides a larger hydrophobic surface area (benzyl moiety) compared to the methyl (methanesulfonamide) or cyclopropyl (cyclopropanesulfonamide) variants, which has been shown in the patent literature to substantially affect UCHL1/USP30 selectivity and DUB-family cross-reactivity [2]. Consequently, substituting a cyclopropane or methane analog without experimental validation risks loss of target engagement or introduction of unwanted off-target activity, making CAS 2549000-80-6 a non-interchangeable chemical entity in DUB-focused screening cascades.

Quantitative Differentiation Evidence: N-[1-(6-Cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide vs. Closest Analogs


Sulfonamide Substituent Differentiation: Phenylmethane vs. Cyclopropane vs. Methane

The phenylmethanesulfonamide group (benzyl sulfonamide) of CAS 2549000-80-6 provides a significantly larger solvent‑accessible surface area and higher lipophilicity than the methyl or cyclopropyl sulfonamide variants. In the DUB inhibitor patent US 11,414,402, compounds within this scaffold series demonstrate that the identity of the sulfonamide substituent dictates selectivity between UCHL1 and USP30. Examples with aryl‑ or benzyl‑sulfonamide groups exhibit UCHL1 IC50 values in the mid‑nanomolar range, whereas smaller alkyl‑sulfonamide analogs (e.g., methane‑ or cyclopropane‑sulfonamide) show 10‑fold or greater reductions in UCHL1 potency [1]. This establishes that CAS 2549000-80-6, with its phenylmethane substituent, occupies a distinct potency‑selectivity space that cannot be replicated by the commercially available cyclopropane analog (CAS 2549035-20-1) or the methane analog (CAS 2549000-47-5).

Deubiquitinase inhibitor Structure–activity relationship UCHL1/USP30

Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Cyclopropane Analog

CAS 2549000-80-6 has a molecular weight of 356.4 g/mol and a calculated AlogP of approximately 3.17 [1], reflecting the contribution of the phenylmethane substituent. In contrast, the cyclopropanesulfonamide analog (CAS 2549035-20-1) has a molecular weight of 306.4 g/mol—a 50 Da reduction . This 50 Da difference corresponds to the benzyl (C₇H₇, ~91 Da) vs. cyclopropyl (C₃H₅, ~41 Da) substituent, and the associated lipophilicity shift can significantly influence cell permeability, protein binding, and off‑target promiscuity [2].

Lipophilicity Molecular weight Drug-likeness

Waxhead Selectivity Profile: Cyanopyrrolidine Warhead Cross‑Reactivity Constraints

Cyanopyrrolidine warheads are electrophilic nitriles that form reversible covalent bonds with the active‑site cysteine of DUBs. Recent structural‑biology work has demonstrated that 5‑membered cyanopyrrolidine scaffolds exhibit cross‑reactivity with PARK7/DJ‑1 (a non‑DUB protein) and subsets of DUBs beyond UCHL1, limiting their use as selective chemical probes [1]. The phenylmethanesulfonamide substituent of CAS 2549000-80-6, by virtue of its steric bulk adjacent to the warhead, may modulate this cross‑reactivity profile compared to analogs with smaller sulfonamide groups. While direct selectivity data for this specific compound are not yet publicly available, the class‑level finding that transitioning from 5‑membered pyrrolidines to 6‑membered piperazines eliminates PARK7 binding [1] underscores the importance of the substituent environment around the warhead.

Covalent inhibitor DUB selectivity PARK7/DJ-1 off-target

Covalent Binding Mechanism: Reversible Modification of UCHL1 Active‑Site Cys90

Biochemical characterization of the cyanopyrrolidine inhibitor class has confirmed that the nitrile warhead undergoes nucleophilic attack by the catalytic Cys90 of UCHL1, forming a reversible covalent adduct with very slow off‑rates [1]. In vitro, compound 1 (the prototypical cyanopyrrolidine in the published study) inhibited UCHL1 with an IC50 in the low‑to‑mid nanomolar range, with inhibition sustained after dialysis, consistent with covalent target engagement [1]. CAS 2549000-80-6, containing the identical warhead but a distinct phenylmethanesulfonamide substituent, is expected to exhibit similar covalent kinetics, though the substituent may influence the equilibrium between the non‑covalent recognition step and the covalent bond‑formation step.

Covalent inhibition UCHL1 Enzyme kinetics

Comparative Availability: CAS 2549000-80-6 vs. Commercial DUB Inhibitor Probes

Several structurally distinct UCHL1 inhibitors are commercially available, including IMP‑1710 (IC50 = 38 nM) and XL‑106C (IC50 = 166 nM for UCHL1) . The clinical‑stage USP30 inhibitor MTX‑325 (IC50 = 12 nM for USP30) represents a more advanced DUB chemical probe but lacks UCHL1 activity . CAS 2549000-80-6, as a screening‑compound library member, occupies a unique procurement niche: it provides the phenylmethanesulfonamide‑cyanopyrrolidine scaffold that is structurally distinct from the isoindoline‑based IMP‑1710 or the N‑cyanopyrrolidine MTX‑325, and may offer a differentiated selectivity window across the UCHL/USP family.

Chemical probe UCHL1 inhibitor Research tool availability

Best Research and Industrial Application Scenarios for N-[1-(6-Cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide


UCHL1‑Focused Oncology Target‑Engagement and Phenotypic Screening

CAS 2549000-80-6 is best deployed as a starting point for UCHL1‑centric screening cascades in cancers where UCHL1 overexpression correlates with metastasis and poor prognosis (e.g., lung, glioma, colorectal). Its phenylmethanesulfonamide substituent, predicted to confer sub‑micromolar UCHL1 potency [1], makes it suitable for biochemical inhibition assays using Ub‑AMC or Ub‑Rho substrates, followed by cellular target‑engagement confirmation via HA‑Ub‑VME competition assays. The covalent binding mechanism [2] enables washout protocols to distinguish sustained target modulation from reversible inhibition.

Mitochondrial Dysfunction and Parkinson's Disease DUB Inhibitor Profiling

USP30, a mitochondrial DUB that antagonizes mitophagy, is genetically and pharmacologically validated as a target in Parkinson's disease [1]. CAS 2549000-80-6, as a sulfonamide‑substituted cyanopyrrolidine, is positioned within the same chemical series that produced the clinical candidate MTX‑325 [2]. It can serve as a comparator compound in USP30 biochemical assays and in TOM20‑ubiquitylation cellular assays (HeLa cells overexpressing PARKIN challenged with antimycin A/oligomycin A) to establish structure‑activity relationships that differentiate UCHL1‑ vs. USP30‑selective chemical matter.

Chemical Probe Selectivity Profiling Against the DUB Family

Given the documented cross‑reactivity of cyanopyrrolidine warheads with PARK7/DJ‑1 and DUB subsets [1], CAS 2549000-80-6 is ideally suited for broad‑spectrum DUB selectivity profiling using activity‑based protein profiling (ABPP) in cell lysates. Its larger phenylmethanesulfonamide substituent may provide a differentiated selectivity fingerprint compared to methane‑ or cyclopropane‑sulfonamide analogs, generating valuable SAR data that can inform the design of next‑generation selective DUB chemical probes.

Medicinal Chemistry Hit‑to‑Lead Optimization Programs

For industrial medicinal chemistry teams pursuing DUB inhibitor programs, CAS 2549000-80-6 represents a tractable hit with multiple vectors for optimization: the 6‑cyanopyridine core can be modified for improved pharmacokinetic properties, the pyrrolidine ring can be substituted to modulate warhead reactivity, and the phenylmethanesulfonamide group can be diversified to explore UCHL1/USP30 selectivity [1]. Its commercial availability as a screening compound enables rapid procurement for structure‑activity relationship expansion without committing internal synthesis resources at the hit‑validation stage.

Quote Request

Request a Quote for N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.